

Technical Guide: 1-Butylcyclobutanol (CAS No. 20434-34-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Butylcyclobutanol**

Cat. No.: **B13815066**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Butylcyclobutanol is a tertiary alcohol containing a cyclobutane ring. The cyclobutane motif is of growing interest in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability, introduce conformational rigidity, and serve as a versatile scaffold for exploring chemical space.^{[1][2]} This technical guide provides a comprehensive overview of **1-Butylcyclobutanol**, including its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential role in drug development, with a focus on relevant biological pathways.

Chemical and Physical Properties

A summary of the key physicochemical properties of **1-Butylcyclobutanol** is presented below. This data is essential for its handling, formulation, and application in experimental settings.

Property	Value	Source(s)
CAS Number	20434-34-8	[3] [4] [5]
Molecular Formula	C ₈ H ₁₆ O	[3] [6]
Molecular Weight	128.21 g/mol	[4] [6]
Boiling Point	175 °C (at 751 Torr)	[6]
Density	0.8721 g/cm ³	[6]
pKa (Predicted)	15.38 ± 0.20	[6]
Appearance	Colorless liquid (based on analogous compounds)	[7]
Solubility	Partially soluble in water (based on analogous compounds)	

Experimental Protocols

Synthesis of 1-Butylcyclobutanol via Grignard Reaction

The synthesis of **1-Butylcyclobutanol** can be readily achieved through the Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. This procedure involves the reaction of a butylmagnesium halide (Grignard reagent) with cyclobutanone.

Materials and Equipment:

- Anhydrous diethyl ether
- Magnesium turnings
- 1-Bromobutane
- Cyclobutanone
- Saturated aqueous ammonium chloride solution

- Anhydrous sodium sulfate
- Three-necked round-bottom flask
- Reflux condenser
- Dropping funnel
- Magnetic stirrer
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and distillation

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly dried in an oven and assembled under a dry nitrogen or argon atmosphere to exclude moisture.
 - In the three-necked flask, combine magnesium turnings and a small crystal of iodine (as an initiator).
 - Add a small portion of a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings.
 - The reaction is typically initiated by gentle warming. Once initiated, the remaining 1-bromobutane solution is added dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.
- Reaction with Cyclobutanone:

- The Grignard reagent solution is cooled in an ice bath.
- A solution of cyclobutanone in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent. The temperature should be maintained below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.[\[8\]](#)
- Work-up and Purification:
 - The reaction is quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.[\[8\]](#)
 - The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.
 - The aqueous layer is extracted twice with diethyl ether.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
 - The solvent is removed under reduced pressure using a rotary evaporator.
 - The crude **1-Butylcyclobutanol** can be purified by vacuum distillation.

Safety Precautions:

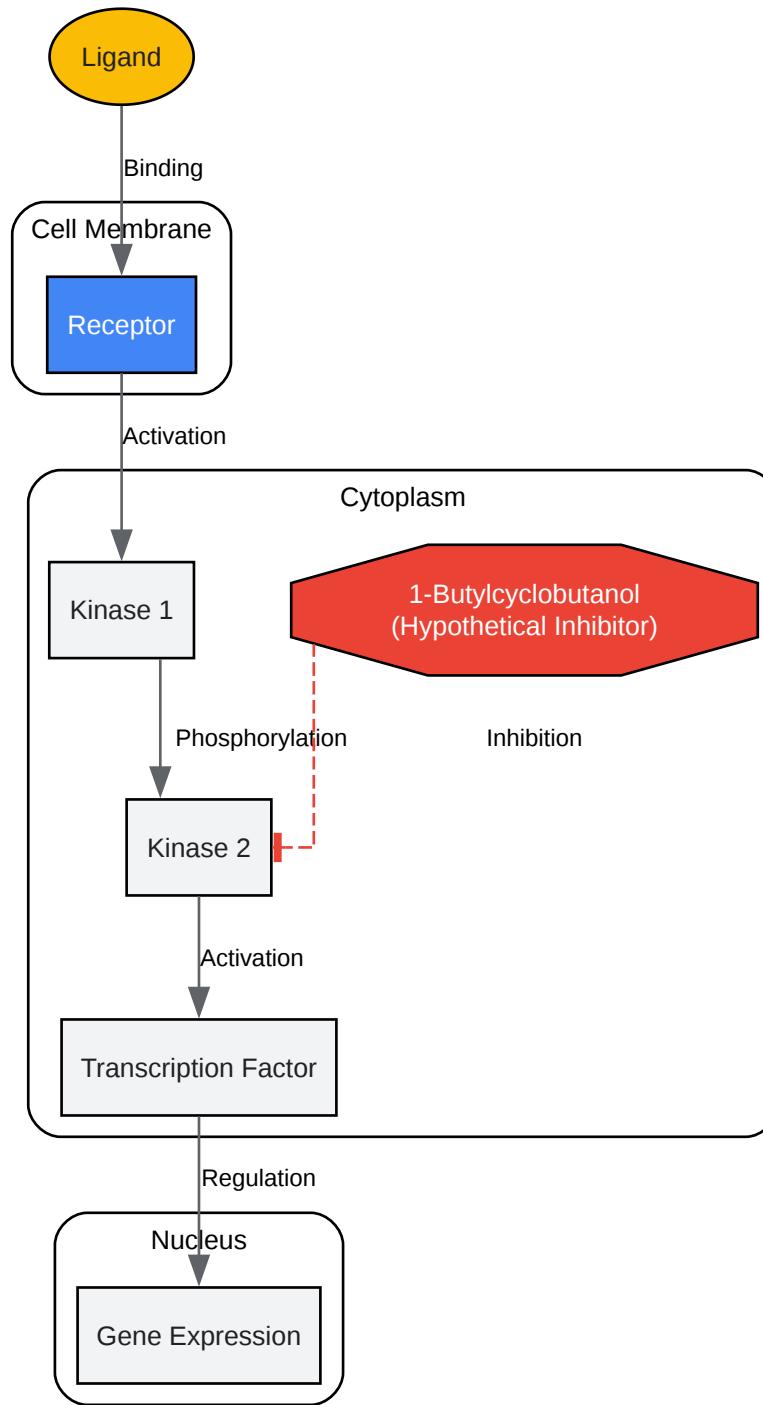
- Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere and away from sources of ignition.[\[7\]](#)
- Diethyl ether is extremely flammable. Use appropriate ventilation and take precautions against static discharge.[\[7\]](#)
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Potential Applications in Drug Development and Relevant Signaling Pathways

While specific biological activities and direct interactions with signaling pathways for **1-Butylcyclobutanol** have not been extensively reported in the literature, the cyclobutane moiety is a recognized pharmacophore in medicinal chemistry. Its incorporation into drug molecules can significantly influence their pharmacological properties.

Role as a Bioisostere and Scaffold

The rigid, three-dimensional structure of the cyclobutane ring makes it an excellent scaffold for presenting pharmacophoric groups in a defined spatial orientation. It can also serve as a bioisostere for other cyclic or acyclic moieties to improve metabolic stability and pharmacokinetic profiles.[\[1\]](#)


Potential for Targeting Cellular Pathways

Many drugs containing rigid, hydrophobic scaffolds, such as the cyclobutyl group, are designed to interact with specific binding pockets in proteins, thereby modulating their function. These proteins are often key components of cellular signaling pathways implicated in various diseases.

Based on the known activities of other cyclobutane-containing compounds, **1-Butylcyclobutanol** and its derivatives could potentially be investigated for their effects on pathways such as:

- **Tubulin Polymerization:** Some cyclobutane derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them potential anticancer agents.[\[9\]](#)
- **Enzyme Inhibition:** The cyclobutane ring can be used to design potent and selective enzyme inhibitors by occupying hydrophobic pockets in the active site.
- **Receptor Modulation:** By presenting key functional groups in a specific orientation, cyclobutane-containing molecules can act as agonists or antagonists for various cell surface and nuclear receptors.

Below is a generalized diagram illustrating a common signaling pathway that could be a target for novel small molecule inhibitors, including those with a cyclobutane scaffold.

[Click to download full resolution via product page](#)

Caption: Hypothetical signaling pathway targeted by a small molecule inhibitor.

Conclusion

1-Butylcyclobutanol is a readily accessible compound with physicochemical properties that make it an interesting building block for medicinal chemistry and drug discovery. While its specific biological activities are yet to be fully elucidated, its cyclobutane core represents a valuable scaffold for the design of novel therapeutics targeting a range of cellular pathways. Further research into the biological evaluation of **1-Butylcyclobutanol** and its derivatives is warranted to explore its full potential in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. 1-Butylcyclobutanol | C8H16O | CID 547007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Butylcyclobutanol | CAS#:20434-34-8 | Chemsoc [chemsoc.com]
- 6. 1-Butylcyclobutanol CAS#: 20434-34-8 [m.chemicalbook.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and biological evaluation of 12,13-cyclopropyl and 12,13-cyclobutyl epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 1-Butylcyclobutanol (CAS No. 20434-34-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13815066#1-butylcyclobutanol-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com